molecular formula ((CH3)2NCS.S)2Zn<br>C6H12N2S4Zn<br>C6H12N2S4Zn B1684391 Ziram CAS No. 137-30-4

Ziram

Cat. No. B1684391
CAS RN: 137-30-4
M. Wt: 305.8 g/mol
InChI Key: DUBNHZYBDBBJHD-UHFFFAOYSA-L
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Description

Ziram, also known as Zinc bis(dimethyldithiocarbamate), is a coordination complex of zinc with dimethyldithiocarbamate . It is a pale yellow solid that is used as a fungicide, the sulfur vulcanization of rubber, and other industrial applications . It was introduced in the United States in 1960 as a broad-spectrum fungicide .


Synthesis Analysis

Ziram can be detected in fruit matrices using LC-MS/MS, following methylation . This gives rise to short analysis times, enabling a large number of samples to be quantified in a single batch .


Molecular Structure Analysis

Ziram is a prototypical zinc dithiocarbamate, a broad class of coordination complexes with the formulae Zn(R2NCS2)2, where R can be varied . The compound is a dimeric, i.e., its proper formula is [Zn(S2CNR2)2]2 .


Chemical Reactions Analysis

Ziram increases the probability of synaptic vesicle release by dysregulation of the ubiquitin signaling system . After reacting with ziram, increased CsPbBr3 QD surface defects and structural changes led to a decrease in the fluorescence intensity of the CsPbBr3 QDs .


Physical And Chemical Properties Analysis

Ziram is a crystalline white solid . It has a melting point of 250°C and a density of 1.66 at 25°C . It is practically insoluble in water (65 mg/l) but soluble in ethanol, acetone, benzene, carbon tetrachloride, and dilute caustic solutions .

Safety And Hazards

Ziram is moderately toxic via oral and inhalation routes and has low toxicity via the dermal route . It is not irritating to the skin but is a severe eye irritant . It is a moderate dermal sensitizer .

Future Directions

Ziram 76DF is a high-quality, non-phytotoxic formulation with excellent tank-mix characteristics designed to expand your disease control spectrum even further . For a full list of crops and application directions, refer to the product label .

properties

IUPAC Name

zinc;N,N-dimethylcarbamodithioate
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InChI

InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
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InChI Key

DUBNHZYBDBBJHD-UHFFFAOYSA-L
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Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]
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Molecular Formula

C6H12N2S4Zn
Record name ZIRAM
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DSSTOX Substance ID

DTXSID0021464
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Molecular Weight

305.8 g/mol
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Physical Description

Ziram is an odorless white powder. (NTP, 1992), Dry Powder; Other Solid; Water or Solvent Wet Solid, White solid; [ICSC] White solid; Formulated as water dispensable granules, flowable concentrate, and wettable powder for dust and spray; [Reference #2] White powder; [Aldrich MSDS], WHITE POWDER.
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Flash Point

200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl., In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln., Soluble in alkali., In water, 65 mg/l @ 25 °C, Solubility in water: very poor
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Density

1.66 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.66 @ 25 °C referred to water at 4 °C, 1.7 g/cm³
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Vapor Pressure

Negligible (NTP, 1992), 0.00000001 [mmHg], 7.5X10-9 mm Hg @ 0 °C
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Mechanism of Action

Fungitoxicity is apparently due to chelation of iron (2+) necessary for action of aconitase., Previously published results demonstrated that ziram has antifertility action in laying hens. The correlation between this action and inhibition of dopamine beta-hydroxylase suggests that the antifertility effects of ziram might result from its antiadrenergic action., Ziram was reported to inhibit epoxide hydrolase and glutathione S-transferase in rat liver both in vivo and in vitro., The mechanism of action of ziram induced mutagenicity was investigated by in vitro bacterial reversion assays and an in vivo mouse micronucleus test. ... Ziram exhibited a mutagenic profile in bacterial strains that were deficient in the DNA excision repair system. These strains included Salmonella typhimurium (TA1535) and (TA100), and Escherichia coli WP2 uvrA. The bacterial assay results also indicated that uvr strains with adenine/thymine or guanine/cytosine base pairs at target sites were similarly sensitive to the mutagenic effect of ziram. Ziram was ineffective in the bone marrow micronucleus assay. It was concluded that ziram is directly mutagenic in bacteria., For more Mechanism of Action (Complete) data for ZIRAM (10 total), please visit the HSDB record page.
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Impurities

In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate).
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Product Name

Ziram

Color/Form

Crystals from hot chloroform + alcohol, White when pure, Colorless powder, Crystalline white solid

CAS RN

137-30-4
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Melting Point

482 °F (NTP, 1992), 246 °C, MP: 250 °C (crystals); 148 °C (dust)., MP: 240-244 °C /Technical/, 240-250 °C
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Synthesis routes and methods

Procedure details

Sodium dimethyl dithiocarbamate (75.2 g, 0.66 mole) is dissolved in 100 ml H2O. A ZnCl2 solution (45.4 g, 0.33 mole dissolved in 300 ml H2O) is added to the sodium dimethyl dithiocarbamate solution. Immediately, a white precipitate forms which is filtered and dried to give a quantitative yield of zinc dimethyl dithiocarbamate.
Quantity
75.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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